1-(2-Fluoro-5-nitrophenyl)propan-2-one

Description

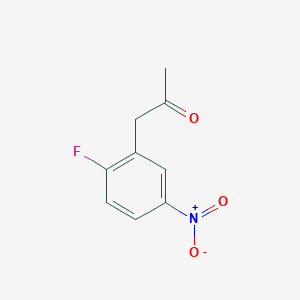

1-(2-Fluoro-5-nitrophenyl)propan-2-one is a fluorinated aromatic ketone characterized by a fluorine atom at the ortho-position and a nitro group at the para-position on the phenyl ring, attached to a propan-2-one moiety. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in synthetic chemistry and pharmaceutical research. The electron-withdrawing nitro group enhances electrophilic reactivity, while the fluorine atom influences lipophilicity and metabolic stability.

Properties

Molecular Formula |

C9H8FNO3 |

|---|---|

Molecular Weight |

197.16 g/mol |

IUPAC Name |

1-(2-fluoro-5-nitrophenyl)propan-2-one |

InChI |

InChI=1S/C9H8FNO3/c1-6(12)4-7-5-8(11(13)14)2-3-9(7)10/h2-3,5H,4H2,1H3 |

InChI Key |

HJLMRGAPNXJWDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-5-nitrophenyl)propan-2-one can be synthesized through several methods. One common route involves the reaction of 2-bromo-4-fluoronitrobenzene with diacetone alcohol under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the carbonyl group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 1-(2-Fluoro-5-aminophenyl)propan-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(2-Fluoro-5-nitrophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients, where the nitro and fluorine substituents play a role in modulating biological activity. The molecular targets and pathways involved would vary based on the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Key Findings :

- The ortho-fluoro and para-nitro configuration in the target compound creates a strong electron-deficient aromatic system, favoring electrophilic aromatic substitution reactions. In contrast, meta-substituted analogs exhibit reduced electronic polarization .

- Replacing fluorine with a hydroxy group (as in 1-(2-Hydroxy-5-nitrophenyl)propan-1-one) increases hydrogen-bonding capacity, altering solubility and biological target interactions .

Substituent Group Variations

The nature of substituents (e.g., trifluoromethoxy, methylthio, chloromethyl) profoundly influences chemical and biological behavior.

Trifluoromethoxy vs. Nitro Groups

- 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)propan-2-one : The trifluoromethoxy group enhances metabolic stability and membrane permeability compared to nitro. This compound is prioritized in CNS drug research due to its improved pharmacokinetics .

- This compound : The nitro group increases electrophilicity, making it more reactive in SNAr (nucleophilic aromatic substitution) reactions but less stable under reducing conditions .

Chloromethyl and Methylthio Derivatives

- 1-(2-(Chloromethyl)-5-fluorophenyl)propan-2-one : The chloromethyl group enables facile alkylation reactions, contributing to its potent antimicrobial (MIC: 6–12.5 µg/mL) and anticancer activity (IC50: 0.13 µM) via ROS generation .

- 1-(5-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one : Methylthio groups enhance thiol-mediated cellular uptake, while difluoromethyl groups improve resistance to oxidative degradation .

Insights :

- Chloromethyl derivatives (e.g., 1-(2-Chloromethyl-5-fluorophenyl)propan-2-one) exhibit superior bioactivity due to their ability to form reactive intermediates that alkylate biomolecules .

- The absence of strong electrophilic groups in phenylacetone results in negligible biological activity, highlighting the critical role of nitro/chloro substituents .

Impact of Halogen and Functional Group Positioning

- 1-Chloro-1-(3-(difluoromethoxy)-5-fluorophenyl)propan-2-one : Difluoromethoxy groups enhance lipophilicity, improving blood-brain barrier penetration compared to the target compound .

- 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one: The amino group enables hydrogen bonding with enzymatic active sites, a feature absent in the nitro-substituted analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.